molecular formula C21H18N2 B14630051 4-[Bis(4-methylphenyl)amino]benzonitrile CAS No. 58047-44-2

4-[Bis(4-methylphenyl)amino]benzonitrile

Cat. No.: B14630051
CAS No.: 58047-44-2
M. Wt: 298.4 g/mol
InChI Key: QBGUMZQBYGNKRA-UHFFFAOYSA-N
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Description

4-[Bis(4-methylphenyl)amino]benzonitrile is an organic compound with the molecular formula C21H18N2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzonitrile group attached to a bis(4-methylphenyl)amino moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-methylphenyl)amino]benzonitrile typically involves the reaction of 4-methylbenzenamine with benzonitrile under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often conducted in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(4-methylphenyl)amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-[Bis(4-methylphenyl)amino]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 4-[Bis(4-methylphenyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies on its mechanism of action are ongoing to elucidate its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bis(4-methoxyphenyl)amino]benzonitrile
  • 4-[Bis(4-chlorophenyl)amino]benzonitrile
  • 4-[Bis(4-fluorophenyl)amino]benzonitrile

Uniqueness

4-[Bis(4-methylphenyl)amino]benzonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specialized applications in research and industry.

Properties

CAS No.

58047-44-2

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

4-(4-methyl-N-(4-methylphenyl)anilino)benzonitrile

InChI

InChI=1S/C21H18N2/c1-16-3-9-19(10-4-16)23(20-11-5-17(2)6-12-20)21-13-7-18(15-22)8-14-21/h3-14H,1-2H3

InChI Key

QBGUMZQBYGNKRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C#N

Origin of Product

United States

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